Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate
CAS No.: 951889-02-4
Cat. No.: VC2294268
Molecular Formula: C15H20O3S
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951889-02-4 |
|---|---|
| Molecular Formula | C15H20O3S |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | ethyl 5-(4-ethylsulfanylphenyl)-5-oxopentanoate |
| Standard InChI | InChI=1S/C15H20O3S/c1-3-18-15(17)7-5-6-14(16)12-8-10-13(11-9-12)19-4-2/h8-11H,3-7H2,1-2H3 |
| Standard InChI Key | OEAIBKTVDNPABK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SCC |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SCC |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate can be characterized by its structural components and physical properties. Based on structural analysis of similar compounds, the following properties can be established:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O₃S |
| Molecular Weight | Approximately 280.38 g/mol |
| IUPAC Name | Ethyl 5-[4-(ethylsulfanyl)phenyl]-5-oxopentanoate |
| Physical State (at room temperature) | Likely a colorless to pale yellow liquid or solid |
| Solubility | Likely soluble in organic solvents (ethanol, methanol, DMSO); poorly soluble in water |
| Functional Groups | Ethyl ester, ketone, ethylthio substituted phenyl ring |
The compound's structure features a linear carbon chain with a ketone group connecting the aromatic ring to the aliphatic portion that terminates with an ethyl ester group. The para-ethylthio substitution on the phenyl ring creates an electron-rich aromatic system that influences the compound's reactivity patterns.
Structural Features
The structural layout of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate includes several key components:
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A para-substituted phenyl ring bearing an ethylthio group
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A ketone (carbonyl) group linking the aromatic moiety to an aliphatic chain
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A three-carbon aliphatic chain extending from the ketone
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An ethyl ester terminal group
This arrangement creates a molecule with multiple reactive sites and a distinct electronic distribution that influences its chemical behavior. The ethylthio group introduces unique electronic properties to the aromatic ring, while the ketone and ester functionalities provide sites for various chemical transformations.
Synthesis Methods
Synthetic Routes
The synthesis of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate typically follows one of several established pathways, extrapolated from synthetic methods used for similar compounds:
Esterification of the Corresponding Acid
The most direct approach involves the esterification of 5-[4-(Ethylthio)phenyl]-5-oxovaleric acid with ethanol in the presence of an acid catalyst. This reaction pathway can be represented as:
5-[4-(Ethylthio)phenyl]-5-oxovaleric acid + Ethanol → Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate + Water
Common catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, or ion-exchange resins. The reaction is typically conducted under reflux conditions to drive the equilibrium toward product formation through the removal of water.
Friedel-Crafts Acylation Route
An alternative synthetic pathway involves Friedel-Crafts acylation of ethylthiobenzene with ethyl 5-chloro-5-oxovalerate or ethyl glutaryl chloride in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) chloride. This approach provides a direct method to construct the ketone linkage between the aromatic ring and the aliphatic ester chain.
Industrial Production Considerations
For large-scale production, continuous flow reactors may offer advantages over batch processes, providing better control over reaction parameters and improved yields. Key considerations for industrial synthesis include:
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Catalyst selection for optimal conversion and selectivity
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Temperature and pressure control to minimize side reactions
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Efficient purification methods to achieve high product purity
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Process safety measures, particularly when handling reactive reagents
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Economic factors such as reagent costs and process efficiency
Chemical Reactivity
Reactive Sites
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate contains multiple reactive sites that can undergo various chemical transformations:
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The ethylthio group can undergo oxidation, alkylation, or substitution reactions
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The ketone carbonyl can participate in nucleophilic addition, reduction, or condensation reactions
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The ester group can undergo hydrolysis, transesterification, or reduction
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The aromatic ring can undergo electrophilic aromatic substitution reactions, though with reduced reactivity due to the para-ethylthio substituent
Oxidation Reactions
The ethylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. These oxidation reactions proceed with high regioselectivity and can be controlled to yield either the sulfoxide or sulfone by adjusting reaction conditions.
Reduction Reactions
Several reduction pathways are possible:
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Selective reduction of the ketone carbonyl to a secondary alcohol using sodium borohydride or lithium aluminum hydride
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Reduction of the ester group to a primary alcohol using stronger reducing agents like lithium aluminum hydride
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Complete reduction of both carbonyl functionalities to yield the corresponding diol
Hydrolysis Reactions
The ester group can undergo hydrolysis under acidic or basic conditions to regenerate 5-[4-(Ethylthio)phenyl]-5-oxovaleric acid. This reaction is particularly useful for producing the acid form when needed for further transformations.
Applications in Research
Synthetic Intermediate
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate serves as a valuable intermediate in the synthesis of more complex molecules, including:
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Potential pharmaceutical compounds, particularly those requiring the ethylthiophenyl moiety
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Agrochemical agents, where the sulfur-containing aromatic system may contribute to biological activity
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Specialty materials with specific electronic or optical properties
| Potential Activity | Structural Basis | Comparable Compounds |
|---|---|---|
| Enzyme Inhibition | Keto-ester functionality can interact with enzyme active sites | Similar aryl keto esters have shown inhibitory activity against various enzymes |
| Anti-inflammatory | Ethylthio group can modulate interactions with biological targets | Sulfur-containing aromatic compounds have demonstrated anti-inflammatory properties |
| Antimicrobial | Combination of aromatic and ester functionalities | Related compounds have shown activity against various microbial strains |
The biological potential of this compound warrants further investigation, particularly given the bioactive nature of structurally similar compounds. The ethylthio group, in particular, may confer unique biological properties compared to other substituents.
Comparative Analysis
Structural Comparisons with Related Compounds
A comparative analysis of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate with structurally related compounds highlights important similarities and differences:
Structure-Activity Relationships
The structure-activity relationships of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate and related compounds reveal several important trends:
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The nature and position of substituents on the phenyl ring significantly influence both chemical reactivity and biological activity
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The ethylthio group introduces unique electronic properties that differ from alkyl substituents
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The presence of the keto-ester functionality provides a pharmacophore that may interact with biological targets
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Modifications to either the aromatic substituents or the ester group can be used to tune physicochemical properties and biological activities
Analytical Characterization
Spectroscopic Properties
The spectroscopic characteristics of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate can be extrapolated from similar compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In proton NMR (¹H-NMR), the compound would likely exhibit characteristic signals:
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Aromatic protons of the para-substituted phenyl ring (approximately 7.0-8.0 ppm)
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Ethylthio group signals: methylene around 2.9-3.0 ppm and methyl around 1.3-1.4 ppm
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Methylene protons adjacent to the ketone (approximately 2.9-3.1 ppm)
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Ethyl ester signals: methylene around 4.1-4.2 ppm and methyl around 1.2-1.3 ppm
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Remaining methylene protons of the aliphatic chain (approximately 1.7-2.5 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
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C=O stretching of ketone (approximately 1680-1700 cm⁻¹)
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C=O stretching of ester (approximately 1730-1750 cm⁻¹)
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C-S stretching (approximately 600-700 cm⁻¹)
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Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the analysis and purification of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate. Typical conditions might include:
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HPLC: C18 reverse-phase column with methanol/water or acetonitrile/water mobile phases
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GC: Non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) with temperature programming
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